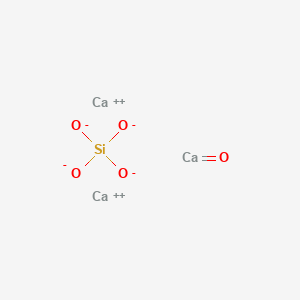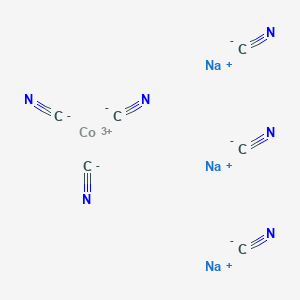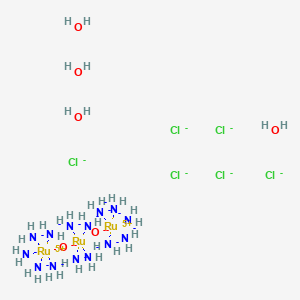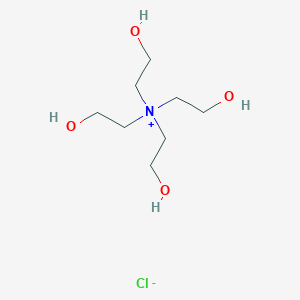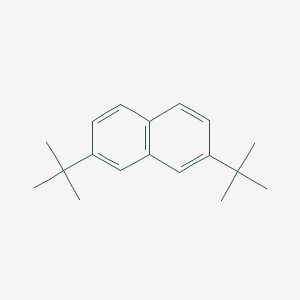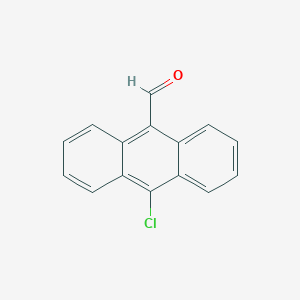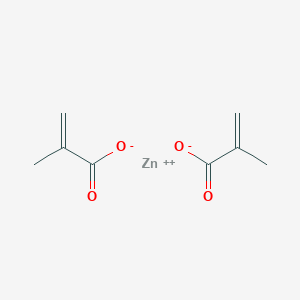
Zinc methacrylate
Overview
Description
Zinc methacrylate is a useful research compound. Its molecular formula is C8H10O4Zn and its molecular weight is 235.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dental Applications :
- Antimicrobial Dental Resin : Zinc methacrylate added to dental resin adhesives enhances the degree of conversion, reduces cytotoxicity, and exhibits antimicrobial activity against Streptococcus mutans, suggesting potential in improving dental adhesive formulations (Henn et al., 2011).
- Matrix Metalloproteinase Inhibition : It inhibits matrix metalloproteinase-2 (MMP-2), which is significant in dental applications as MMP-2 can degrade collagen in the dentin matrix. This inhibition can potentially extend the longevity of dental restorations (Henn et al., 2012).
Polymer Science and Material Engineering :
- PMMA/Zinc Oxide Nanocomposites : Zinc oxide nanoparticles dispersed in methyl methacrylate enhance the polymerization process and thermal stability of polymethyl methacrylate (PMMA), which is useful in creating more durable materials for various applications (Demir et al., 2006).
- ZnO-PMMA for Denture Bases : Incorporating zinc oxide nanoparticles into PMMA for denture bases increases hardness and hydrophilicity without significantly altering other properties like roughness and absorbability, suggesting a potential reduction in microorganism growth on denture surfaces (Cierech et al., 2018).
- UV Blocking Nanocomposite : A nanocomposite of zinc oxide and PMMA has been developed for absorbing ultraviolet radiations, which is particularly useful in protecting objects in museums and art galleries from UV damage (Rawat et al., 2018).
Biomedical Applications :
- Zinc Oxide Nanoparticles for Biomedical Use : Zinc oxide nanoparticles exhibit anticancer and antimicrobial activities and have been explored as carriers for drug delivery systems. They generate reactive oxygen species and induce apoptosis, making them a promising platform for various biomedical applications (Mishra et al., 2017).
Mechanism of Action
Target of Action
Zinc methacrylate (ZMA) is a compound that primarily targets enzymes and proteins in the body. Zinc, as a component of ZMA, is an essential trace element that forms an integral part of many enzymes, playing a crucial role in protein synthesis and cell division .
Mode of Action
ZMA interacts with its targets by forming ionic crosslinking networks , limiting covalent crosslinking and enabling in-situ polymerization . The zinc ion in ZMA interacts strongly with water, which influences its solubility and permeability .
Biochemical Pathways
Zinc, a component of ZMA, plays a significant role in various biochemical pathways. It has three primary biological roles: catalytic, structural, and regulatory . Zinc is involved in the regulation of cellular homeostasis and has been linked to the pathophysiology of various diseases .
Pharmacokinetics
It’s known that the solubility and permeability of zma can be influenced by the presence of water .
Result of Action
ZMA has been shown to have antimicrobial activity, with studies demonstrating its effectiveness against certain bacteria such as Streptococcus mutans . The addition of ZMA to certain materials can enhance their thermal stability and hydrophilicity . Moreover, ZMA has been found to improve the degree of conversion (DC) and reduce cytotoxicity of certain resins .
Action Environment
The action of ZMA can be influenced by environmental factors. For instance, the presence of water can affect the solubility and permeability of ZMA . Furthermore, the concentration of ZMA in a material can influence its properties, such as thermal stability and hydrophilicity .
Safety and Hazards
Future Directions
Zinc methacrylate has been used in the development of an efficient and stable perovskite nanocrystal-polymer composite for LED applications . It has also been used in the development of self-healing polymers for ultraviolet-curing three-dimensional printing . Furthermore, it has been used in the formulation of antimicrobial dental resin adhesives .
Biochemical Analysis
Biochemical Properties
Zinc methacrylate interacts with various biomolecules in biochemical reactions. It has been found to have antimicrobial properties, which could be attributed to its interaction with enzymes and proteins that are essential for the survival of microorganisms
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to have cytotoxic effects on immortalized mouse fibroblasts . The greater the amount of this compound on the experimental resin, the less the cytotoxicity was provoked . Moreover, it has been found to have antimicrobial activity against Streptococcus mutans UA159 .
Molecular Mechanism
It is known that zinc is an important antibacterial agent, and a methacrylate monomer with zinc in its constitution could be a promising component for resin-based material formulations
Temporal Effects in Laboratory Settings
It has been observed that the degree of conversion (DC) improves in all concentrations of this compound
Metabolic Pathways
Zinc is known to play a substantial role in the development of metabolic syndrome, taking part in the regulation of cytokine expression, suppressing inflammation, and activating antioxidant enzymes that scavenge reactive oxygen species, reducing oxidative stress .
Transport and Distribution
Zinc transporters, which are part of two major transporter families, Zn transporters (ZnT) and Zrt-, Irt-related proteins (ZIP), function in zinc mobilization of influx, efflux, and compartmentalization/sequestration across biological membranes .
Properties
IUPAC Name |
zinc;2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6O2.Zn/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMBTRGLTHJJRV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065376 | |
| Record name | Zinc dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | 2-Propenoic acid, 2-methyl-, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13189-00-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, zinc salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013189009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

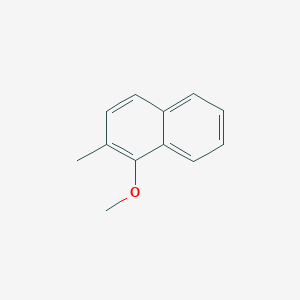
![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)


